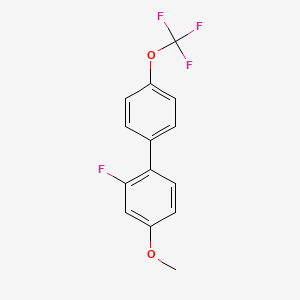![molecular formula C17H16NOPS B12554920 Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- CAS No. 184246-51-3](/img/structure/B12554920.png)
Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(ジフェニルホスフィニル)メチル]-2-メチルチアゾールは、五員環構造中に硫黄原子と窒素原子を両方とも含む複素環式化合物です。 この化合物は、その独特の化学的特性のために、医薬品化学、有機合成、材料科学におけるさまざまな用途で注目されています .
製法
合成経路および反応条件
4-[(ジフェニルホスフィニル)メチル]-2-メチルチアゾールの合成は、通常、多成分反応を含みます。 一般的な方法の1つは、水素化ナトリウムなどの強塩基とDMFなどの溶媒の存在下、活性メチレンイソシアニドとメチルカルボジチオエートを反応させる方法です . この反応により、4,5-二置換チアゾール誘導体が効率的に生成されます。
工業的製造方法
チアゾール誘導体の工業的製造では、通常、同様の多成分反応がより大規模に使用されます。 容易に入手可能なケトン、アルデヒド、アンモニウム塩、および元素硫黄を用いた金属フリーの反応条件の使用も一般的です . これらの方法は、コスト効率と環境への優しさのために有利です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- typically involves multi-component reactions. One common method includes the reaction of active methylene isocyanides with methyl carbodithioates in the presence of a strong base such as sodium hydride and a solvent like dimethylformamide (DMF) . This reaction yields 4,5-disubstituted thiazole derivatives efficiently.
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar multi-component reactions but on a larger scale. The use of metal-free reaction conditions with readily available ketones, aldehydes, ammonium salts, and elemental sulfur is also common . These methods are advantageous due to their cost-effectiveness and environmental friendliness.
化学反応の分析
反応の種類
4-[(ジフェニルホスフィニル)メチル]-2-メチルチアゾールは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化できます。
還元: 還元反応により、チアゾリジンに変換できます。
置換: 求電子置換反応と求核置換反応は一般的であり、さまざまな置換チアゾール誘導体をもたらします。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロアルカン、アシルクロリド、およびアミンなどの試薬は、穏やかな条件から中程度の条件で頻繁に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、スルホキシド、スルホン、チアゾリジン、およびさまざまな置換チアゾール誘導体が含まれ、それぞれに独特の化学的および物理的特性があります .
科学研究における用途
4-[(ジフェニルホスフィニル)メチル]-2-メチルチアゾールは、科学研究において幅広い用途を持っています。
科学的研究の応用
Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl- has a wide range of applications in scientific research:
作用機序
4-[(ジフェニルホスフィニル)メチル]-2-メチルチアゾールの作用機序は、さまざまな分子標的および経路との相互作用を伴います。 たとえば、DNAに結合してトポイソメラーゼIIと相互作用し、DNA二重鎖切断、細胞周期停止、最終的には細胞死をもたらす可能性があります . このメカニズムは、その抗がん活性において特に関連しています。
類似化合物との比較
類似化合物
ダブラフェニブ: チアゾール核を含み、抗がん剤として使用されています。
ダサチニブ: チアゾール部分を持つ別の抗がん剤。
パテラミドA: 抗がん特性を示すチアゾール環を持つ天然物。
イクサベピロン: がん治療に使用されるチアゾール含有化合物.
独自性
4-[(ジフェニルホスフィニル)メチル]-2-メチルチアゾールは、特定の置換パターンにより独自であり、独特の化学反応性と生物学的活性を付与します。 そのジフェニルホスフィニル基は、生物学的標的と相互作用する能力を高め、医薬品化学において貴重な化合物になります .
特性
CAS番号 |
184246-51-3 |
|---|---|
分子式 |
C17H16NOPS |
分子量 |
313.4 g/mol |
IUPAC名 |
4-(diphenylphosphorylmethyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C17H16NOPS/c1-14-18-15(13-21-14)12-20(19,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,13H,12H2,1H3 |
InChIキー |
RLNDTCUPCZWEQN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
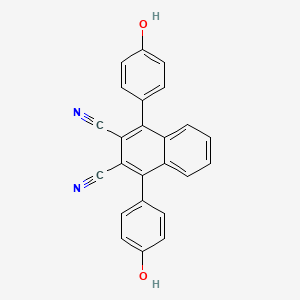
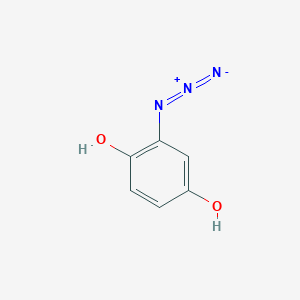
![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)
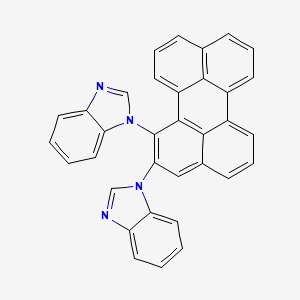
![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
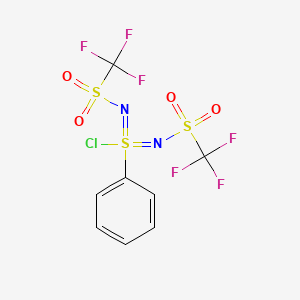
![6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane](/img/structure/B12554908.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
![N-[1-[6-[C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-3-carboxamide](/img/structure/B12554940.png)
